molecular formula C16H14N2 B14590785 5-(4-Methylphenyl)-1-phenyl-1H-imidazole CAS No. 61278-59-9

5-(4-Methylphenyl)-1-phenyl-1H-imidazole

Katalognummer: B14590785
CAS-Nummer: 61278-59-9
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: HOCNUAMVNMVBIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylphenyl)-1-phenyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the condensation of benzil with 4-methylbenzaldehyde and ammonium acetate under acidic conditions. Another method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis from aldehydes, benzil, and ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

5-(4-Methylphenyl)-1-phenyl-1H-imidazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-1H-imidazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    4-Methyl-1-phenyl-1H-imidazole: Similar structure but with variations in substitution patterns.

    5-Phenyl-1H-imidazole: Another related compound with different substitution on the imidazole ring.

Uniqueness: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and 4-methylphenyl groups enhances its potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

61278-59-9

Molekularformel

C16H14N2

Molekulargewicht

234.29 g/mol

IUPAC-Name

5-(4-methylphenyl)-1-phenylimidazole

InChI

InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-17-12-18(16)15-5-3-2-4-6-15/h2-12H,1H3

InChI-Schlüssel

HOCNUAMVNMVBIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN=CN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.